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Introduction
Carboxypeptidase G2 (CPG2), also known as glucarpidase, is a zinc-dependent dimeric

metalloenzyme originally isolated from Pseudomonas sp. strain RS-16.[1] Each subunit of the

homodimer has a molecular weight of approximately 42 kDa.[1][2] The enzyme catalyzes the

hydrolytic cleavage of the C-terminal glutamate residue from folic acid and its analogs, such as

the chemotherapeutic agent methotrexate (MTX).[1][3] This catalytic activity is central to its two

primary applications in medicine: 1) the detoxification of high-dose MTX in patients to mitigate

systemic toxicity, and 2) its use in Antibody-Directed Enzyme Prodrug Therapy (ADEPT).[4][5]

In ADEPT, a CPG2-antibody conjugate is targeted to tumor cells, followed by the administration

of a non-toxic prodrug which is then converted into a potent cytotoxic agent specifically at the

tumor site.[5][6]

The production of highly pure and active recombinant CPG2 is crucial for these therapeutic

strategies. While expression in E. coli can be robust, challenges such as the formation of

insoluble inclusion bodies often arise.[3][7] This application note provides a detailed protocol for

the high-yield expression of soluble, His-tagged recombinant CPG2 in E. coli by optimizing

expression conditions. It also details a single-step purification method using nickel-affinity

chromatography and a standard protocol for assessing enzyme activity.
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Mechanism of Action in ADEPT
The core principle of CPG2-based ADEPT is the localized activation of a prodrug. An antibody,

specific to a tumor-associated antigen, is conjugated to the CPG2 enzyme.[5] This conjugate

circulates and binds to tumor cells. After the unbound conjugate is cleared from the

bloodstream, a non-toxic prodrug (e.g., a nitrogen mustard l-glutamate) is administered.[3][5] At

the tumor site, CPG2 cleaves the glutamate moiety from the prodrug, releasing the active,

highly cytotoxic agent to kill the cancer cells while minimizing damage to healthy tissues.[6]
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Caption: CPG2 mechanism in Antibody-Directed Enzyme Prodrug Therapy (ADEPT).

Data Summary
Successful expression and purification of CPG2 can yield significant quantities of active

enzyme. Codon optimization of the CPG2 gene for E. coli expression has been shown to

dramatically increase yields, with the enzyme constituting up to 60% of the total host protein.[4]

The kinetic properties of the enzyme are critical for its function and are typically assessed using

methotrexate as a substrate.
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Parameter Value Reference

Expression System E. coli BL21(DE3) [1][2]

Typical Soluble Yield 80 - 250 mg/L of culture [1][2][7]

Purity (Post Ni-NTA) >90% [1][8]

Molecular Weight
~42 kDa (monomer), ~83 kDa

(dimer)
[1][9]

Table 1: Typical Yields for

Recombinant CPG2

Expression and Purification.

Substrate Km (µM)
Vmax
(µmol/min/mg)

Specific Activity
(nmol/min/mg)

Methotrexate (Ps

CPG2)
171.7 52.6 (µM/min) 62.6

Methotrexate (Ac

CPG2)
44.99 48.90 N/A

Folate (Ac CPG2) 31.36 125.80 N/A

Table 2: Reported

Kinetic Parameters of

Purified Recombinant

CPG2 from

Pseudomonas sp.

(Ps) and

Acinetobacter sp.

(Ac).[1][10]

Experimental Workflow
The overall process involves synthesizing a codon-optimized gene, cloning it into a suitable

expression vector, transforming the vector into an E. coli host, inducing protein expression, and

finally purifying the active enzyme.
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Caption: Overall workflow for recombinant CPG2 expression and purification.
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Detailed Experimental Protocols
Protocol 1: Gene Synthesis and Cloning

Gene Design: Synthesize the gene encoding CPG2 from Pseudomonas sp. strain RS-16,

codon-optimized for expression in E. coli.[4]

Vector Integration: Design the synthetic gene to include flanking restriction sites (e.g., NdeI

and HindIII) for directional cloning into a bacterial expression vector such as pET28a.[1][3]

This vector appends an N-terminal His₆ tag, which is crucial for purification.

Ligation and Transformation: Digest both the synthetic gene and the pET28a vector with the

chosen restriction enzymes. Ligate the CPG2 gene into the vector using T4 DNA ligase.

Transform the resulting construct into a cloning host like E. coli DH5α for plasmid

amplification and sequence verification.

Protocol 2: Protein Expression
Host Transformation: Transform the sequence-verified pET28a-CPG2 plasmid into an

expression host strain, such as E. coli BL21(DE3).[3]

Starter Culture: Inoculate a single colony into 10-50 mL of Luria-Bertani (LB) broth containing

the appropriate antibiotic (e.g., 50 µg/mL kanamycin for pET28a). Incubate overnight at 37°C

with shaking (200 rpm).

Large-Scale Culture: Inoculate 1 L of LB broth (with antibiotic) with the overnight starter

culture. Grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.5-

0.6.[1][3]

Induction: Cool the culture to the desired induction temperature. To maximize the yield of

soluble protein and minimize inclusion body formation, induce expression at a lower

temperature.[1] Add isopropyl-β-D-thiogalactopyranoside (IPTG) to a final concentration of

0.5-1 mM.[1][11]

Incubation: Incubate the culture for an extended period at the lower temperature (e.g.,

overnight at 20°C or for 30 hours at 25°C) with shaking.[1][9]
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Harvesting: Harvest the cells by centrifugation at 4,000-5,000 x g for 20 minutes at 4°C.[1][3]

The resulting cell pellet can be stored at -80°C or used immediately.

Protocol 3: Protein Purification (Ni-NTA
Chromatography)

Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer (e.g., 20 mM Tris pH 8.0, 50 mM

NaCl).[1] Disrupt the cells by sonication on ice (e.g., 5 cycles of 30-second pulses followed

by 1-minute rests).[1]

Lysate Clarification: Centrifuge the lysate at 14,000 rpm for 30 minutes at 4°C to pellet cell

debris and insoluble proteins.[1] Carefully collect the supernatant, which contains the soluble

His-tagged CPG2.

Column Preparation: Equilibrate a Ni-NTA affinity column with 5-10 column volumes of

Binding Buffer (e.g., 20 mM Tris pH 8.0, 50 mM NaCl, 20 mM imidazole).[1]

Protein Binding: Load the clarified supernatant onto the equilibrated column. Allow the lysate

to pass through the resin, enabling the His-tagged CPG2 to bind.

Washing: Wash the column with 10-20 column volumes of Wash Buffer (same as Binding

Buffer) to remove non-specifically bound proteins.

Elution: Elute the purified CPG2 from the column using Elution Buffer (e.g., 20 mM Tris pH

8.0, 50 mM NaCl, 250-400 mM imidazole).[1][12] Collect fractions and monitor protein elution

by measuring absorbance at 280 nm.

Buffer Exchange (Optional): Pool the fractions containing the purified protein and perform

buffer exchange into a suitable storage buffer (e.g., Tris-HCl, pH 7.3) using dialysis or a

desalting column.

Protocol 4: CPG2 Activity Assay
This protocol is based on the spectrophotometric measurement of methotrexate (MTX)

hydrolysis.[1][3]
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Reaction Mixture: Prepare a reaction mixture in a quartz cuvette containing 100 mM Tris-HCl

(pH 7.3), 0.2 mM ZnSO₄, and 60 µM MTX.[3] Note: CPG2 is a zinc-dependent enzyme, so

the inclusion of ZnSO₄ is essential for activity.[4]

Equilibration: Incubate the cuvette at 37°C for 5-10 minutes to allow the temperature to

equilibrate.[3]

Initiate Reaction: Add a known amount of purified CPG2 enzyme (e.g., final concentration of

3-16 µg/mL) to the cuvette and mix immediately.[1][3]

Measurement: Place the cuvette in a spectrophotometer maintained at 37°C. Measure the

decrease in absorbance at 320 nm over time (e.g., at 5-minute intervals).[3] The cleavage of

MTX by CPG2 results in a reduction in absorbance at this wavelength.

Calculation: The rate of reaction can be calculated from the linear portion of the absorbance

vs. time plot using the molar extinction coefficient of MTX. One unit of CPG2 activity is

defined as the amount of enzyme required to convert 1 µmol of substrate to product per

minute under the specified conditions.[9]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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